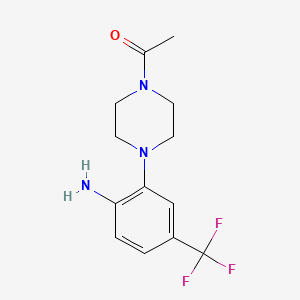
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline is an organic compound that features a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form 4-acetylpiperazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperazine ring can interact with various biological pathways, influencing the compound’s overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Propylpiperazin-1-yl)-4-(trifluoromethyl)aniline
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Eigenschaften
Molekularformel |
C13H16F3N3O |
|---|---|
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
1-[4-[2-amino-5-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)12-8-10(13(14,15)16)2-3-11(12)17/h2-3,8H,4-7,17H2,1H3 |
InChI-Schlüssel |
QLGLGAJUAXYXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


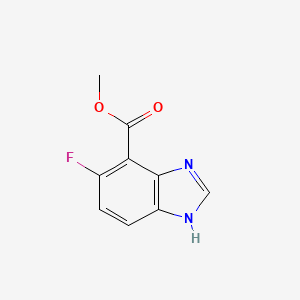
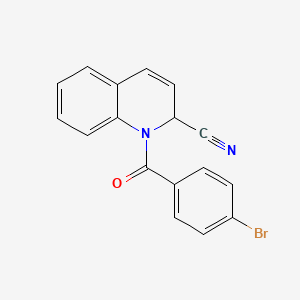
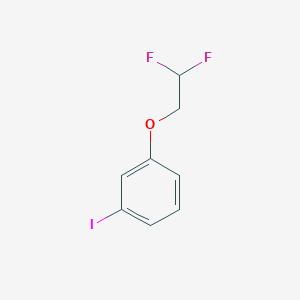
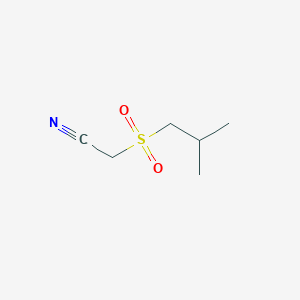
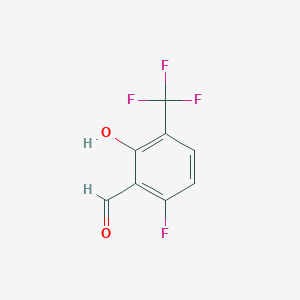
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)

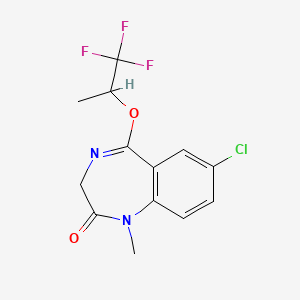
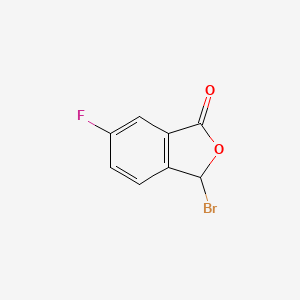
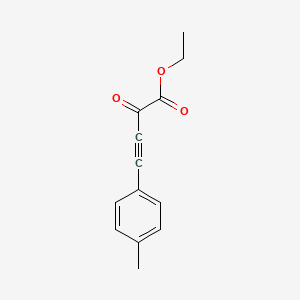

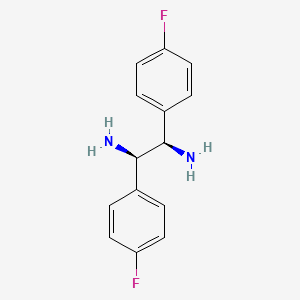
![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
